Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone
Description
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H25N3O4/c1-25-17-13-19(27-3)18(26-2)12-16(17)14-22-8-10-23(11-9-22)20(24)15-4-6-21-7-5-15/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
PHNOTMGFMSQKOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(2,4,5-Trimethoxybenzyl)piperazine
The foundational step involves introducing the 2,4,5-trimethoxybenzyl group to piperazine via nucleophilic substitution.
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Reagents :
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2,4,5-Trimethoxybenzyl chloride (1.2 equiv)
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Piperazine (1.0 equiv)
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Potassium carbonate (3.0 equiv)
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Solvent: Anhydrous DMF or acetonitrile
-
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Conditions :
-
Temperature: 80–100°C
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Duration: 12–24 hours
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Atmosphere: Inert (N₂ or Ar)
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Workup :
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Post-reaction, the mixture is diluted with ethyl acetate, washed with water and brine, and dried over Na₂SO₄.
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Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields 4-(2,4,5-trimethoxybenzyl)piperazine.
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Acylation with Pyridine-4-carbonyl Chloride
The piperazine intermediate is acylated using pyridine-4-carbonyl chloride to form the final product.
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Reagents :
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Pyridine-4-carbonyl chloride (1.1 equiv)
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4-(2,4,5-Trimethoxybenzyl)piperazine (1.0 equiv)
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Triethylamine (2.0 equiv)
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Solvent: Dichloromethane (DCM)
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Conditions :
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Temperature: 0°C → room temperature
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Duration: 2–4 hours
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Workup :
Yield : 70–85% (free base); 90–95% (oxalate salt)
One-Pot Coupling Using Carbodiimide Reagents
Direct Amide Bond Formation
This method bypasses intermediate isolation by coupling pyridine-4-carboxylic acid directly with 4-(2,4,5-trimethoxybenzyl)piperazine.
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Reagents :
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Pyridine-4-carboxylic acid (1.0 equiv)
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4-(2,4,5-Trimethoxybenzyl)piperazine (1.0 equiv)
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EDCl (1.2 equiv), HOBt (1.2 equiv)
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Solvent: DMF or DMSO
-
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Conditions :
-
Temperature: Room temperature
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Duration: 12–16 hours
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-
Workup :
-
The mixture is filtered, and the solvent is evaporated.
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Purification via flash chromatography (methanol/DCM, 1:10) yields the product.
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Microwave-Assisted Synthesis
Accelerated Nucleophilic Substitution
Microwave irradiation reduces reaction times for the benzylation step.
-
Reagents :
-
2,4,5-Trimethoxybenzyl bromide (1.1 equiv)
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Piperazine (1.0 equiv)
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K₂CO₃ (3.0 equiv)
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Solvent: DMF
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-
Conditions :
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Microwave: 100°C, 300 W
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Duration: 30–60 minutes
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Workup :
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Similar to Section 1.1, with reduced side products.
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Analytical Characterization
Spectral Data
Purity Assessment
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic + Acylation | High purity; Scalable | Multi-step; Intermediate isolation | 70–85 |
| One-Pot Coupling | Fewer steps; Mild conditions | Lower yield; Costly reagents | 60–70 |
| Microwave-Assisted | Rapid; Energy-efficient | Specialized equipment required | 80–85 |
Industrial-Scale Considerations
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Cost Efficiency : Benzylation using 2,4,5-trimethoxybenzyl chloride is preferred over bromide due to lower reagent costs.
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Salt Formation : Conversion to oxalate salt improves crystallinity and storage stability.
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Green Chemistry : Solvent recovery (DMF, acetonitrile) and catalytic methods are under investigation to reduce waste.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that has garnered attention in various scientific research applications. Its unique structural features lend it potential utility in medicinal chemistry, particularly in the development of pharmacological agents. This article explores the applications of this compound, focusing on its biological activities, synthesis methods, and case studies that illustrate its relevance in contemporary research.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit significant antidepressant effects. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression. For instance, a derivative with a similar structure demonstrated efficacy in preclinical models of depression by enhancing serotonin receptor activity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Certain piperazine derivatives have shown promise as inhibitors of tumor growth by inducing apoptosis in cancer cells. A study highlighted the ability of piperazine-based compounds to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest and subsequent cancer cell death .
Antimicrobial Activity
Pyridine derivatives are known for their antimicrobial properties. Research has demonstrated that compounds containing the pyridine moiety can exhibit activity against various bacterial strains and fungi. A specific study reported that piperazine derivatives displayed significant antibacterial effects against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Case Study 1: Antidepressant Efficacy
In a controlled study published in a peer-reviewed journal, a derivative of this compound was administered to animal models exhibiting depressive-like symptoms. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that modifications to the piperazine structure can enhance antidepressant efficacy .
Case Study 2: Anticancer Activity
Another notable study investigated the anticancer properties of similar piperazine derivatives against human cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This study underscores the potential for developing new cancer therapies based on structural analogs of this compound .
Mechanism of Action
The mechanism of action of 4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinyl[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methanone
- 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Uniqueness
4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine to form a piperazine derivative, which is then reacted with pyridine-4-carboxylic acid chloride. This synthetic route highlights the importance of both the piperazine and pyridine moieties in contributing to the compound's biological activity.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The structural characteristics of the compound enable it to modulate the activity of these targets, potentially inhibiting pathways associated with inflammation and cancer progression.
Antimicrobial Properties
Research indicates that pyridine derivatives possess notable antimicrobial and antiviral activities. The presence of the pyridine nucleus enhances the compound's ability to interact with microbial targets, leading to significant antibacterial and antifungal effects. For example, compounds containing similar structures have shown effectiveness against various pathogens including Klebsiella pneumoniae and Candida albicans .
Anticancer Activity
Studies have demonstrated that pyridine-based compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. For instance, certain derivatives have been shown to target specific oncogenic pathways, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to its therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have assessed the biological activity of related compounds:
Q & A
Q. What are the recommended synthetic routes for Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the piperazine core via nucleophilic substitution or reductive amination using 2,4,5-trimethoxybenzyl chloride and piperazine derivatives.
- Step 2 : Coupling the pyridin-4-yl moiety via a ketone linkage using carbodiimide-mediated coupling (e.g., EDC/HOBt) or Friedel-Crafts acylation.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures .
Critical factors include controlling reaction temperature (0–25°C) to avoid side products and ensuring anhydrous conditions for acylation steps.
Q. How can structural characterization be performed for this compound?
- X-ray crystallography : Use SHELXL for refinement to resolve the piperazine ring conformation and methoxy group orientations. High-resolution data (≤1.0 Å) is recommended to address potential disorder in the benzyl group .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the integration of aromatic protons (pyridinyl and trimethoxybenzyl) and piperazine CH₂ groups. Key signals: ~δ 3.7–3.9 ppm (methoxy groups), δ 7.2–8.5 ppm (aromatic protons) .
- Mass spectrometry : LC-HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine-free composition .
Q. What solvent systems are optimal for solubility studies?
The compound’s solubility is influenced by its methoxy and aromatic groups:
- High solubility : Polar aprotic solvents (DMSO, DMF) due to hydrogen-bond acceptor capacity.
- Moderate solubility : Chloroform or dichloromethane, suitable for NMR analysis.
- Low solubility : Water or hexane; use surfactants (e.g., Tween-80) or co-solvents (PEG-400) for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated?
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Analog synthesis : Modify substituents (e.g., replace 2,4,5-trimethoxybenzyl with 3,4-dimethoxybenzyl or halogenated variants) to assess impact on bioactivity .
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Key parameters :
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Assays : Use competitive binding assays (e.g., radioligand displacement) or enzymatic inhibition studies to quantify potency shifts.
Q. What strategies are effective for resolving contradictions in biological activity data?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in pH, ionic strength, or reducing agents. Validate using standardized protocols (e.g., NIH Assay Guidance Manual).
- Protein conformation : Use cryo-EM or molecular dynamics (MD) simulations to assess target flexibility .
- Statistical validation : Apply multivariate analysis (ANOVA with post-hoc tests) to identify outliers or batch effects .
Q. How can computational models predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinases. Focus on the methoxybenzyl group’s role in hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperazine-pyridinyl hinge region.
- Validation : Cross-reference with experimental data (e.g., SPR binding kinetics) and mutagenesis studies to confirm critical residues .
Q. What methods address low crystallinity in X-ray studies?
- Crystal engineering : Co-crystallize with small molecules (e.g., acetic acid) to improve lattice packing.
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals.
- Refinement : Apply SHELXD for twinned data or SHELXE for density modification in cases of partial disorder .
Q. How can metabolic stability be optimized for in vivo studies?
- Derivatization : Introduce deuterium at labile positions (e.g., methoxy groups) to slow oxidative metabolism.
- Prodrug design : Convert the ketone to a ketal or oxime for improved plasma half-life.
- In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to identify major metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
